molecular formula C8H11F5O B14319021 1,1,1,2,2-Pentafluorooctan-3-one CAS No. 108214-46-6

1,1,1,2,2-Pentafluorooctan-3-one

Cat. No.: B14319021
CAS No.: 108214-46-6
M. Wt: 218.16 g/mol
InChI Key: YJKWPCVLANWIBB-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluorooctan-3-one is a fluorinated organic compound with the molecular formula C8H11F5O. It is part of a class of compounds known as perfluorinated ketones, which are characterized by the presence of multiple fluorine atoms attached to the carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentafluorooctan-3-one typically involves the fluorination of octan-3-one. One common method is the direct fluorination using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by fluorination. The use of hydrogen fluoride (HF) as a fluorinating agent is also common in large-scale production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentafluorooctan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Perfluorooctanoic acid (PFOA) is a major product.

    Reduction: 1,1,1,2,2-Pentafluorooctanol is formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1,2,2-Pentafluorooctan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluorooctan-3-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their activity. The compound’s high electronegativity and chemical stability make it an effective agent in various applications, including catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2-Pentafluoropropane: A smaller fluorinated compound with similar chemical properties.

    1,1,2,2,3-Pentafluoropropane: Another fluorinated propane derivative with different fluorination patterns.

    1,1,1,3,3-Pentafluorobutane: A fluorinated butane with applications in refrigeration and as a solvent.

Uniqueness

1,1,1,2,2-Pentafluorooctan-3-one is unique due to its longer carbon chain and the specific positioning of fluorine atoms, which confer distinct chemical properties such as higher boiling points and greater chemical stability compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring high thermal and chemical resistance.

Properties

CAS No.

108214-46-6

Molecular Formula

C8H11F5O

Molecular Weight

218.16 g/mol

IUPAC Name

1,1,1,2,2-pentafluorooctan-3-one

InChI

InChI=1S/C8H11F5O/c1-2-3-4-5-6(14)7(9,10)8(11,12)13/h2-5H2,1H3

InChI Key

YJKWPCVLANWIBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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